Tetrafluoroboranium; trimethyloxonium
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Overview
Description
Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt, is an organic compound with the formula [(CH₃)₃O]+[BF₄]−. This compound is a strong methylating agent, often used as a synthetic equivalent of the methyl cation (CH₃+). It appears as a white solid that rapidly decomposes upon exposure to atmospheric moisture .
Preparation Methods
Trimethyloxonium tetrafluoroborate is typically prepared by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows :
4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]+[BF₄]− + B[(OCH(CH₂Cl)CH₂OMe]₃
The compound is highly sensitive to moisture and is best stored in an inert atmosphere at low temperatures .
Chemical Reactions Analysis
Trimethyloxonium tetrafluoroborate is known for its strong electrophilic methylation capabilities. It undergoes various types of reactions, including:
Substitution Reactions: It can methylate nucleophiles such as carboxylic acids, alcohols, and amines.
Hydrolysis: The compound hydrolyzes readily in the presence of water to form dimethyl ether, methanol, and tetrafluoroboric acid.
Scientific Research Applications
Trimethyloxonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent for the methylation of hydroxyl and carboxyl functional groups.
Biology and Medicine: The compound is used in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action
Trimethyloxonium tetrafluoroborate exerts its effects through electrophilic methylation. The compound transfers a methyl group to nucleophiles via an S_N2 mechanism, where the nucleophile attacks the methyl group, displacing the tetrafluoroborate anion . This makes it a powerful reagent for introducing methyl groups into various substrates.
Comparison with Similar Compounds
Trimethyloxonium tetrafluoroborate is often compared with other strong methylating agents, such as methyl triflate and methyl fluorosulfonate. it is generally considered stronger than these compounds due to its higher reactivity . Similar compounds include:
Triethyloxonium tetrafluoroborate: A closely related compound with similar methylating properties.
Dimethylhalonium reagents: These reagents are also strong sources of electrophilic methyl but are less commonly used due to their instability.
Trimethyloxonium tetrafluoroborate stands out due to its robustness and effectiveness in a variety of methylation reactions, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C3H9BF4O+2 |
---|---|
Molecular Weight |
147.91 g/mol |
IUPAC Name |
tetrafluoroboranium;trimethyloxidanium |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q2*+1 |
InChI Key |
PWKHZIZPBFFJKP-UHFFFAOYSA-N |
Canonical SMILES |
[B+](F)(F)(F)F.C[O+](C)C |
Origin of Product |
United States |
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